2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C10H9ClN2O2. This compound is characterized by the presence of a chloro group, a cyano group, and a methoxy group attached to a phenyl ring, along with an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide typically involves the reaction of 3-cyano-4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Condensation reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Condensation reactions: Reagents such as hydrazine or hydroxylamine in the presence of a catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Condensation reactions: Formation of heterocyclic compounds like pyrazoles or oxazoles.
Hydrolysis: Formation of 3-cyano-4-methoxybenzoic acid.
Scientific Research Applications
2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-chloro-N-(4-chlorophenethyl)acetamide
- 2-chloro-N-(3-cyanophenyl)acetamide
Uniqueness
2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide is unique due to the presence of both a cyano and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The cyano group enhances its electrophilic nature, while the methoxy group can influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9-3-2-8(4-7(9)6-12)13-10(14)5-11/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQAXUXMEHTNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.